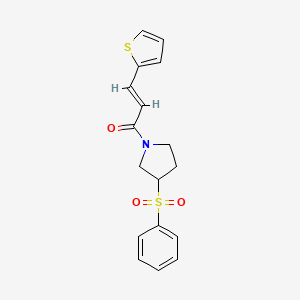
(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TPOP or (E)-3-(2-thienyl)-1-(3-phenylsulfonyl)pyrrolidine-2-one.
Mechanism of Action
The mechanism of action of TPOP is not fully understood. However, it is believed that TPOP acts as an electron acceptor, which facilitates charge transport in organic electronic devices. TPOP has also been found to exhibit good solubility in organic solvents, which makes it suitable for use in solution-processed electronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPOP have not been extensively studied. However, TPOP has been found to be non-toxic and biocompatible, which makes it a potential candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPOP is its excellent charge transport properties, which make it a potential candidate for use in organic electronic devices. TPOP also exhibits good solubility in organic solvents, which makes it suitable for use in solution-processed electronic devices. However, one of the main limitations of TPOP is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for research on TPOP. One possible direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential applications of TPOP in other fields, such as biomedicine and catalysis. Additionally, further research is needed to fully understand the mechanism of action of TPOP and its potential applications in organic electronic devices.
Synthesis Methods
The synthesis of TPOP is a complex process that involves the reaction of 3-phenylsulfonylpyrrolidine-2,5-dione with 2-thiophenecarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form TPOP. This synthesis method has been optimized for high yield and purity of the final product.
Scientific Research Applications
TPOP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TPOP is in the field of organic electronics. TPOP has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRIBHNUHFXALM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)
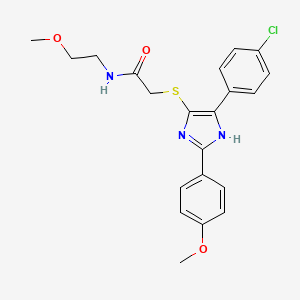
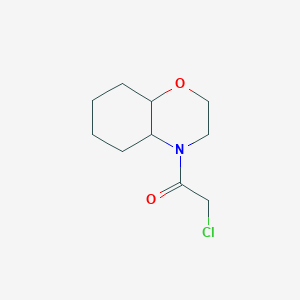

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)

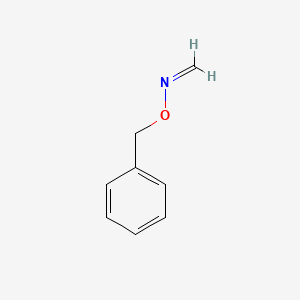
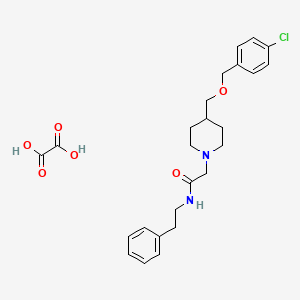
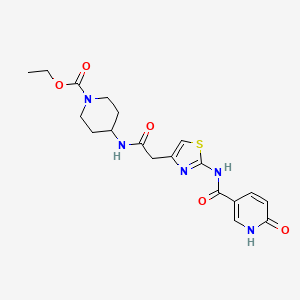

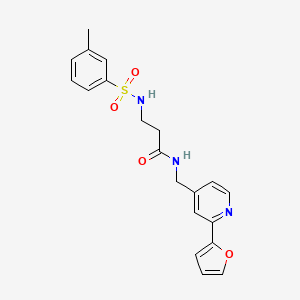
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)
![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)